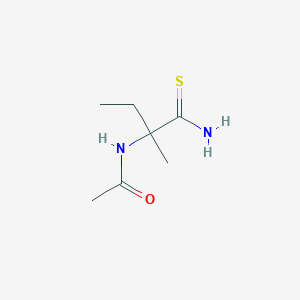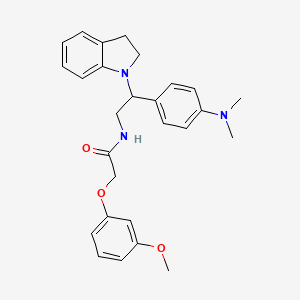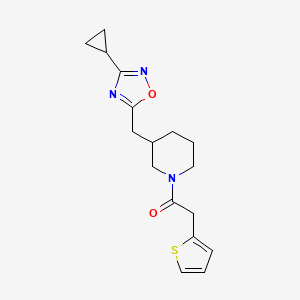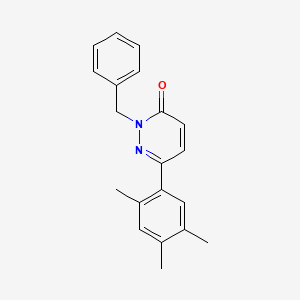
N-(1-amino-2-methyl-1-sulfanylidenebutan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The molecule N-(1-amino-2-methyl-1-sulfanylidenebutan-2-yl)acetamide is not directly discussed in the provided papers. However, the papers do provide insights into similar molecules with antiviral properties, which can be used to infer some general characteristics that might be relevant to the molecule . For instance, the papers discuss molecules that have been characterized for their vibrational signatures using spectroscopic techniques and quantum computational approaches . These molecules contain functional groups such as amino, sulfanyl, and acetamide, which are also present in this compound.
Synthesis Analysis
While the synthesis of this compound is not explicitly described, the papers do mention the synthesis of similar antiviral molecules. These molecules were characterized by FT-IR and FT-Raman spectra, suggesting that similar spectroscopic methods could be used to confirm the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using density functional theory (DFT) with specific basis sets. The equilibrium geometry and natural bond orbital (NBO) calculations were performed, which could be applicable to the analysis of this compound . These studies revealed non-planar structures and the presence of strong hydrogen-bonded interactions, which are likely to be important features of the molecule as well.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the molecules in the studies were investigated through pharmacokinetic properties analysis, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). These properties are crucial for understanding the drug-likeness of a molecule. The papers also discuss the molecular docking against SARS-CoV-2 protein, which provides insights into the antiviral potency of the molecules . Similar analyses could be conducted for this compound to predict its pharmacokinetic profile and potential as an antiviral agent.
科学的研究の応用
1. Coordination Complexes and Antioxidant Activity
A study by Chkirate et al. (2019) explored the synthesis of pyrazole-acetamide derivatives and their coordination with Co(II) and Cu(II) ions. These complexes exhibited significant in vitro antioxidant activity, as assessed by various assays. This research highlights the potential of such acetamide derivatives in the development of antioxidant agents (Chkirate et al., 2019).
2. Synthesis and Antimicrobial Activity
Darwish et al. (2014) conducted a study on the synthesis of heterocycles incorporating sulfamoyl moiety using cyanoacetamide derivatives. These synthesized compounds showed promising in vitro antibacterial and antifungal activities, highlighting the antimicrobial potential of such compounds (Darwish et al., 2014).
3. Vibrational Spectroscopy and Pharmacokinetics
A study by Jenepha Mary et al. (2022) used vibrational spectroscopy to characterize the molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide. They also investigated the molecule's pharmacokinetic properties and in-silico inhibition activity against viruses, suggesting potential applications in antiviral research (Jenepha Mary et al., 2022).
4. Enzyme Inhibitory Potential
Abbasi et al. (2019) synthesized sulfonamides with benzodioxane and acetamide moieties to investigate their enzyme inhibitory activities. These compounds showed significant inhibition against yeast α-glucosidase and weak inhibition against acetylcholinesterase, suggesting potential applications in therapeutic research (Abbasi et al., 2019).
Safety and Hazards
作用機序
Mode of Action
Similar compounds have been found to inhibit dihydrofolate reductase (dhfr), a key enzyme involved in the synthesis of nucleotides and several amino acids .
Biochemical Pathways
If the compound does indeed inhibit dhfr as suggested by the mode of action of similar compounds , it could potentially affect the folate pathway, which is crucial for the synthesis of nucleotides and several amino acids.
Pharmacokinetics
The pharmacokinetic properties of N-(1-Carbamothioyl-1-methylpropyl)acetamide, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown
Result of Action
If the compound does inhibit DHFR, it could potentially lead to a decrease in the synthesis of nucleotides and several amino acids, affecting cell growth and proliferation .
特性
IUPAC Name |
N-(1-amino-2-methyl-1-sulfanylidenebutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2OS/c1-4-7(3,6(8)11)9-5(2)10/h4H2,1-3H3,(H2,8,11)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXKCFHWHQGKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=S)N)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2501797.png)
![2-(2,4-difluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2501798.png)
![2-{[(2-Bromo-4-methylphenyl)amino]methyl}-4-chlorophenol](/img/structure/B2501799.png)

![N-[2-(Azetidin-1-yl)ethyl]-3-chloroaniline](/img/structure/B2501802.png)
![3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-pyridin-3-yl-propionamide](/img/structure/B2501804.png)
![Methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)
![[(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2501808.png)



![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2501817.png)
![5-[(3-Methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile](/img/structure/B2501818.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide](/img/structure/B2501819.png)